

"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate*

Cat. No.: B179380

[Get Quote](#)

In-Depth Technical Guide: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV 2908, is a sterically hindered phenolic compound.^[1] Its molecular structure, characterized by a substituted benzene ring, makes it an effective antioxidant and ultraviolet (UV) light stabilizer. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, with a focus on its application in polymer science. While primarily used as a polymer additive, understanding its chemical behavior is valuable for researchers in various fields.

Chemical Structure and Identification

The chemical structure of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** consists of a benzoic acid core functionalized with two bulky tert-butyl groups ortho to a hydroxyl group, and a hexadecyl ester group para to the hydroxyl. This specific arrangement is key to its function as a hindered phenolic antioxidant.

Synonyms: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester, Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** is presented in the table below for easy reference.

Property	Value
CAS Number	67845-93-6
Molecular Formula	C ₃₁ H ₅₄ O ₃
Molecular Weight	474.76 g/mol
Appearance	White to off-white powder or crystals
Melting Point	61.0 to 65.0 °C
Purity	>98.0% (GC)
Storage Temperature	Room temperature, under inert atmosphere

Note: Values are compiled from various sources and may vary slightly.

Synthesis and Characterization

The synthesis of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** is typically achieved through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecanol.[4]

Experimental Protocol: Esterification Synthesis

Materials:

- 3,5-di-tert-butyl-4-hydroxybenzoic acid
- Hexadecanol
- Thionyl chloride

- Dry Dichloromethane (DCM)
- Nitrogen atmosphere

Procedure:

- Dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in dry DCM in a round-bottom flask.
- Cool the solution to 0 °C under a nitrogen atmosphere.
- Slowly add thionyl chloride to the solution.
- Allow the reaction to proceed under reflux for 4 hours.
- After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield 3,5-di-tert-butyl-4-hydroxybenzoyl chloride.
- Suspend the resulting acid chloride in DCM and react it with hexadecanol to form the final product.
- The final product can be purified by recrystallization.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester and the hydroxyl group of the phenol.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]
- Gas Chromatography (GC): To determine the purity of the final product.[2]

Mechanism of Action: UV Stabilization and Antioxidant Activity

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate functions primarily as a radical-scavenging antioxidant.[5] Its efficacy stems from the sterically hindered phenolic group. The bulky tert-

butyl groups on either side of the hydroxyl group make the hydrogen atom of the hydroxyl group readily available to donate to a free radical, while the resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating further detrimental reactions.[5][6]

This mechanism is crucial in protecting polymers from degradation caused by exposure to UV light and heat, which generate free radicals.[6]

[Click to download full resolution via product page](#)

Caption: Antioxidant mechanism of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate**.

Applications in Polymer Science

The primary application of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** is as a light stabilizer and antioxidant for various polymers.[7][8] It is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[8] Its excellent compatibility with these polymers

and low volatility contribute to its effectiveness.^[8] It can be used alone or in combination with other stabilizers like phosphites and other UV absorbers to achieve synergistic effects.^[8]

Performance Evaluation in Polymers

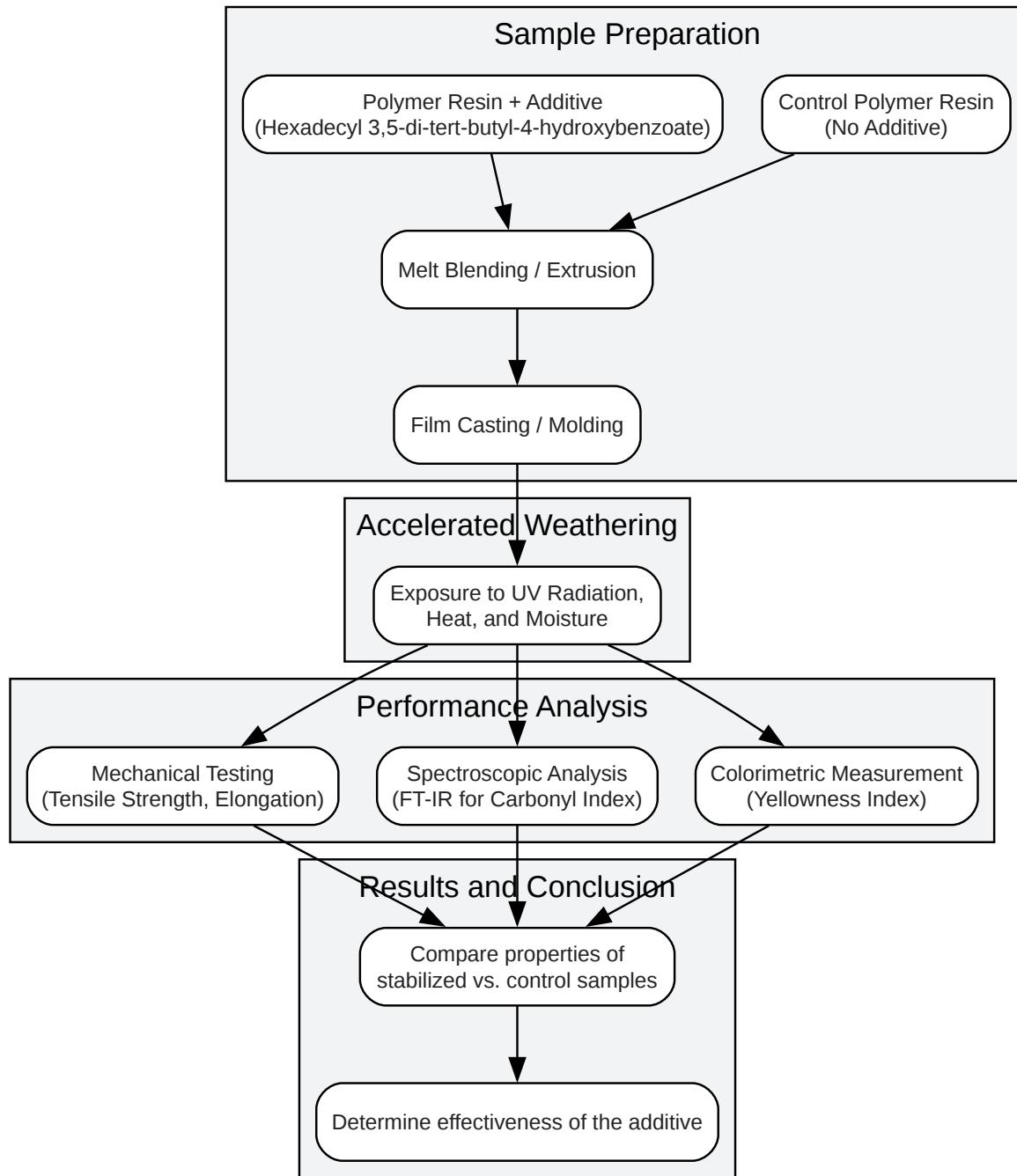
The effectiveness of this additive in a polymer matrix can be evaluated through various experimental protocols.

Experimental Protocol: Accelerated Weathering Test

Objective: To assess the ability of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** to protect a polymer from UV degradation.

Materials:

- Polymer (e.g., polyethylene) films with and without the additive.
- Accelerated weathering chamber (e.g., QUV chamber).


Procedure:

- Prepare polymer films containing a specific concentration of **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate** (e.g., 0.1 - 0.5% by weight).^[8]
- Prepare control films without the additive.
- Expose the films to accelerated weathering conditions (UV radiation, temperature, and humidity cycles) in the chamber for a specified duration.
- At regular intervals, remove samples of the films for analysis.

Analysis:

- Mechanical Properties: Measure tensile strength and elongation at break to assess the retention of mechanical integrity.^[9]
- Spectroscopic Analysis: Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer oxidation.

- Colorimetry: Measure changes in color and yellowing to evaluate aesthetic stability.[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating polymer additive performance.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for **Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate**.^[10] Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a highly effective and widely used hindered phenolic antioxidant and UV stabilizer. Its specific chemical structure allows it to efficiently scavenge free radicals, thereby protecting materials, particularly polymers, from degradation. The experimental protocols and mechanisms outlined in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its potential applications beyond polymer science could be a valuable endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CYASORB® UV-2908 | Syensqo [syensqo.com]
- 2. Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate | 67845-93-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. partinchem.com [partinchem.com]
- 7. specialchem.com [specialchem.com]
- 8. 2017erp.com [2017erp.com]
- 9. lutpub.lut.fi [lutpub.lut.fi]

- 10. baoxuchem.com [baoxuchem.com]
- To cite this document: BenchChem. ["Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179380#hexadecyl-3-5-di-tert-butyl-4-hydroxybenzoate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com